molecular formula C18H13BrO3 B13934279 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-

Cat. No.: B13934279
M. Wt: 357.2 g/mol
InChI Key: AUHWEWKHNPKENN-UHFFFAOYSA-N
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Description

This compound, identified as 4-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid (2a) in pharmacological studies, belongs to the naphthyl series of leukotriene B4 (LTB4) antagonists. It exhibits potent receptor binding activity, with an IC50 of 4.7 nM in assays using human neutrophils . Its structure features a bromine atom at position 6 and a phenylmethoxy group at position 4 on the naphthalene backbone, which are critical for its biological efficacy.

Properties

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

6-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13BrO3/c19-15-7-6-13-8-14(18(20)21)9-17(16(13)10-15)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)

InChI Key

AUHWEWKHNPKENN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=C(C=CC3=CC(=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Bromo-2-Naphthalenecarboxylic Acid Core

Overview

The synthesis of 6-bromo-2-naphthalenecarboxylic acid, a precursor to the target compound, has been extensively studied and industrially optimized. The methods generally involve:

  • Bromination of 6-hydroxy-2-methylnaphthalene or related naphthalene derivatives.
  • Oxidation of methyl or acetyl substituents to carboxylic acid.
  • Functional group transformations such as diazotization and Sandmeyer reactions.

These methods provide the backbone for further functionalization, including phenylmethoxy substitution at position 4.

Industrially Preferred Method: Bucherer Reaction Followed by Sandmeyer Bromination

A highly efficient and cost-effective industrial route involves the following steps:

Step 1: Conversion of 6-Hydroxy-2-Naphthoic Acid to 6-Amino-2-Naphthoic Acid
  • Reaction: 6-hydroxy-2-naphthoic acid is reacted with ammonia in the presence of sulfite or bisulfite catalysts.
  • Conditions: Aqueous solvent, temperature 80–150 °C (preferably 110–130 °C), pressure 0.2–1.0 MPa (preferably 0.3–0.7 MPa), reaction time 5–15 hours.
  • Mechanism: Bucherer reaction, which replaces the hydroxyl group with an amino group.
  • Outcome: High yield of 6-amino-2-naphthoic acid with minimal side reactions.
Step 2: Diazotization of 6-Amino-2-Naphthoic Acid
  • Reaction: The amino group is converted to a diazonium salt using nitrous acid under acidic conditions.
  • Conditions: Aqueous acidic medium, typically at low temperature.
  • Notes: The diazotized intermediate is used directly in the next step without isolation.
Step 3: Sandmeyer Reaction to Introduce Bromine
  • Reaction: The diazonium salt is reacted with copper(I) bromide in the presence of hydrobromic acid.
  • Conditions: Aqueous solvent, temperature 5–80 °C (preferably room temperature to 70 °C), reaction time 1–20 hours.
  • Molar Ratios: Copper(I) bromide used at 0.5 to 5 equivalents relative to diazonium salt (preferably 1 to 4 equivalents).
  • Outcome: Formation of 6-bromo-2-naphthoic acid, which precipitates and can be purified by filtration and recrystallization.

Alternative Methods

Bromination and Oxidation of 6-Hydroxy-2-Methylnaphthalene
  • Bromination: 6-hydroxy-2-methylnaphthalene is brominated using a triphenylphosphine-bromine complex in an organic solvent to yield 6-bromo-2-methylnaphthalene.
  • Oxidation: The methyl group is oxidized to the carboxylic acid using molecular oxygen in the presence of a heavy metal catalyst such as cobalt acetate and a bromine compound in a lower fatty acid solvent.
  • Advantages: This method avoids heavy metal catalyst contamination in the final product and can achieve high purity.
  • Disadvantages: Use of organic solvents and expensive reagents increases cost and complexity.
Friedel-Crafts Acetylation Followed by Haloform Reaction
  • Step 1: 2-bromonaphthalene is acetylated with acetyl chloride in the presence of anhydrous aluminum chloride catalyst in nitrobenzene solvent to give 6-bromo-2-acetylnaphthalene.
  • Step 2: The acetyl group is converted to carboxylic acid by reaction with sodium hypochlorite (haloform reaction).
  • Limitations: This method suffers from low yields, formation of impurities, and high reagent costs, making it less suitable for industrial scale.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Solvent Conditions Yield/Notes
Bucherer + Sandmeyer 6-Hydroxy-2-naphthoic acid Ammonia, sulfite/bisulfite, NaNO2, CuBr, HBr Aqueous 80–150 °C, 0.2–1.0 MPa; 1–20 h High yield, high purity, low cost
Bromination + Oxidation 6-Hydroxy-2-methylnaphthalene Triphenylphosphine-bromine complex, Co acetate Organic solvent Bromination at RT; oxidation with O2, 110–130 °C High purity, expensive reagents
Friedel-Crafts + Haloform 2-Bromonaphthalene Acetyl chloride, AlCl3, NaOCl Nitrobenzene Friedel-Crafts at RT; haloform reaction Low yield, impurities, costly reagents

Extension to 2-Naphthalenecarboxylic Acid, 6-Bromo-4-(Phenylmethoxy)-

While detailed literature on the direct preparation of 2-naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is limited, the general approach involves:

  • Preparing the 6-bromo-2-naphthoic acid core by one of the methods above.
  • Introducing the 4-(phenylmethoxy) substituent via nucleophilic aromatic substitution or via protection/deprotection strategies on the hydroxy group at position 4.
  • The phenylmethoxy group (benzyloxy) can be installed by reacting the corresponding 4-hydroxy-6-bromo-2-naphthoic acid intermediate with benzyl bromide or benzyl chloride under basic conditions.

This synthetic strategy requires careful control of regioselectivity and protection of sensitive groups during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thioethers, ethers.

Scientific Research Applications

Organic Chemistry

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as oxidation, reduction, and substitution.

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, chromium trioxideCarboxylic acids, ketones
ReductionLithium aluminum hydride, sodium borohydrideAlcohols, alkanes
SubstitutionAmines, thiols, alkoxidesAmines, thioethers, ethers

Biological Research

The compound has been investigated for its interactions with biological macromolecules. Studies indicate its potential role in drug discovery , particularly in targeting specific pathways related to cancer and other diseases. For instance:

  • Case Study: A study demonstrated that derivatives of naphthalene carboxylic acids exhibited inhibitory effects on breast cancer cell lines, suggesting a pathway for developing novel anticancer agents .

Pharmaceutical Applications

Due to its unique structural features, this compound is being explored for its potential in pharmaceutical formulations . Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industrial Applications

In industry, 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- is used in the synthesis of dyes and pigments. Its chemical properties allow it to be employed as an intermediate in producing various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- involves its interaction with molecular targets through various pathways. The bromine atom and phenylmethoxy group contribute to its reactivity and binding affinity with different substrates. The compound can act as an electrophile or nucleophile depending on the reaction conditions, facilitating various chemical transformations .

Comparison with Similar Compounds

1,4-Bis(Phenylmethoxy)-2-Naphthalenecarboxylic Acid (EP15)

  • Structure : Positions 1 and 4 are substituted with phenylmethoxy groups, lacking the bromine atom present in the target compound.
  • Activity: Synthesized for antiviral research, EP15 inhibits viral entry of Ebola and SARS-CoV-2.
  • Key Difference : The absence of bromine and the presence of dual phenylmethoxy groups reduce its receptor specificity for LTB4 but enhance interactions with viral glycoproteins.

6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalenecarboxylic Acid (AHPN) and MM11453

  • Structure : AHPN features a bulky adamantyl group and a hydroxyl group, while MM11453 introduces a 3-chloro substituent. Neither compound has phenylmethoxy or bromine groups.
  • Their IC50 values (low micromolar range) are less potent than the target compound’s nM-level activity .
  • Key Difference: The adamantyl and chloro substituents confer distinct pharmacokinetic profiles, enabling activity in retinoid-resistant cancers.

7-(Benzyloxy)-2-Naphthoic Acid (CAS 188904-08-7)

  • Structure : A benzyloxy group at position 7 instead of bromine at position 4.
  • The positional isomerism (6-bromo vs. 7-benzyloxy) likely alters binding affinity and selectivity .

Cosmetic Colorants (CI 15850 Derivatives)

  • Structure : Azo-linked sulfophenyl or methyl-sulfophenyl groups (e.g., 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid).
  • Activity : Used as colorants in cosmetics, these compounds lack biological activity relevant to LTB4 or antiviral pathways. Their sulfonic acid groups enhance water solubility, unlike the lipophilic bromine and phenylmethoxy groups in the target compound .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Bromine (Position 6) : Enhances halogen bonding with receptor residues, increasing binding affinity (evident in the 4.7 nM IC50).
  • Phenylmethoxy (Position 4) : Provides steric bulk and hydrophobic interactions, critical for LTB4 receptor antagonism .
  • Comparison with EP15 : Dual phenylmethoxy groups in EP15 improve viral entry inhibition but reduce specificity for inflammatory pathways.

Biological Activity

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring with a carboxylic acid group, a bromine atom at the 6-position, and a phenylmethoxy group at the 4-position. Its molecular formula is C16H15BrO2, with a molecular weight of approximately 319.2 g/mol. The presence of these functional groups significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-naphthalenecarboxylic acid derivatives exhibit antimicrobial activity. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 2-naphthalenecarboxylic acid derivatives has been explored in several studies. Notably, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest: Some studies indicate that these compounds can induce S-phase arrest in cancer cells, leading to inhibited proliferation. For example, research on related naphthalene derivatives showed significant increases in the S-phase population of HepG2 liver cancer cells upon treatment .
  • Mitochondrial Pathways: The activation of apoptotic pathways via mitochondrial mechanisms has also been observed. Increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were noted in treated cancer cells .

The biological activity of 2-naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)- can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: It can interact with various receptors that mediate cellular responses to growth signals.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of structurally similar naphthalene derivatives on HepG2 cells. The results indicated that treatment with these compounds led to significant cell death through apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions on the naphthalene ring significantly enhanced antibacterial activity, suggesting potential therapeutic applications .

Data Table: Comparative Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-ModerateHighEnzyme inhibition; receptor modulation
Related Naphthalene Derivative AHighModerateCell membrane disruption
Related Naphthalene Derivative BLowHighMitochondrial pathway activation

Q & A

Q. What are the recommended synthetic routes for 6-bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination and etherification steps. For example:

Bromination : Introduce bromine at the 6-position of 4-hydroxy-2-naphthalenecarboxylic acid using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .

Etherification : React the intermediate with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the phenylmethoxy group.
Optimization Tips :

  • Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-bromination).

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C6, benzyloxy at C4) by analyzing chemical shifts and coupling constants .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • X-ray Diffraction (XRD) : Resolve crystal structure for absolute configuration validation (using SHELX software for refinement) .
  • Melting Point Analysis : Compare observed values (e.g., 270–290°C) with literature to assess purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., benzyl bromide).
  • Waste Disposal : Classify as hazardous waste; dispose via certified chemical waste services .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • Data Collection : Grow single crystals via slow evaporation in a solvent (e.g., DCM/hexane).
  • Refinement with SHELX : Use SHELXL for structure solution and SHELXE for phase extension. Key parameters:
    • R-factor : Aim for <0.05 for high confidence.
    • Disorder Modeling : Address positional disorder in flexible groups (e.g., phenylmethoxy) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) :
    • Column: C18 reversed-phase.
    • Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid.
  • Solid-Phase Extraction (SPE) : Pre-concentrate samples using HLB cartridges (conditioned with methanol) to isolate impurities .

Q. How can researchers investigate the reactivity of the bromine substituent in further functionalization?

Methodological Answer:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.
    • Finkelstein Reaction : Substitute bromine with iodine using NaI in acetone for radiopharmaceutical applications .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy to optimize catalyst loading.

Q. How should conflicting data (e.g., melting point discrepancies) be addressed in peer-reviewed studies?

Methodological Answer:

  • Cross-Validation : Replicate synthesis and characterization using independent methods (e.g., DSC for melting point verification).
  • Purity Assessment : Perform elemental analysis (C, H, N) and compare with theoretical values.
  • Literature Comparison : Review crystallographic data (CCDC entries) to resolve structural inconsistencies .

Q. What strategies are used to evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina).
  • ADME Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding .

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